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Compound of Interest

Compound Name: 6(Z)-Octadecenol

Cat. No.: B3121030

Introduction

6(Z)-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with
the chemical formula C1sH360. Its structure, featuring a cis double bond between the sixth and
seventh carbon atoms and a terminal hydroxyl group, makes it a molecule of interest in various
research fields, including the development of pharmaceuticals, cosmetics, and industrial
applications. A thorough understanding of its spectroscopic properties is fundamental for its
identification, characterization, and quality control. This technical guide provides an in-depth
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 6(Z)-Octadecenol, intended for researchers, scientists, and professionals in drug
development.

Due to the limited availability of published, peer-reviewed spectroscopic data specifically for
6(Z)-Octadecenol, this guide presents a combination of predicted data based on established
principles of spectroscopy and comparative data from its close isomer, (Z)-9-octadecen-1-ol
(oleyl alcohol), where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy
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The *H NMR spectrum of 6(Z)-Octadecenol is expected to show characteristic signals for its
different proton environments. The following table summarizes the predicted chemical shifts ()
in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)
-CHs (C18) ~0.88 Triplet 3H
-(CH2)10- (C8-C17) ~1.2-14 Multiplet 20H
-CH2-CH=CH- (C5, _
~2.0-2.1 Multiplet 4H
C8)
-CH=CH- (C6, C7) ~5.3-5.4 Multiplet 2H
-CH2-OH (C1) ~3.6 Triplet 2H
-OH Variable (typically 1-5)  Singlet (broad) 1H

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments. The
predicted chemical shifts for 6(Z)-Octadecenol are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
-CHs (C18) ~14

-(CH2)n- (bulk methylene) ~ 22-32

-CH2-CH=CH- (C5, C8) ~27-30

-CH=CH- (C6, C7) ~129-130

-CH2-OH (C1) ~62

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The table below lists the expected IR absorption bands
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for 6(Z)-Octadecenol.

Expected Absorption Range

Vibrational Mode Intensity

(cm™)
O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (alkene, =C-H) 3000-3100 Medium
C-H stretch (alkane, -C-H) 2850-2960 Strong
C=C stretch (cis-alkene) 1640-1660 Medium to Weak
C-O stretch (primary alcohol) 1050-1085 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. For 6(Z)-Octadecenol
(Molecular Weight: 268.48 g/mol ), the electron ionization (EI) mass spectrum is expected to
show the following key fragments.

m/z (mass-to-charge ratio) Proposed Fragment lon Fragmentation Pathway
268 [M]*+ Molecular lon

250 [M-H20]* Dehydration

Various [CrH2n+1]", [CnHzn]™, Aliphatic chain fragmentation

[ChH2Nn-1]*

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of 6(Z)-Octadecenol would be dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), containing a small amount of TMS as an internal standard. *H and *3C
NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For *H NMR, standard acquisition parameters would be used. For 13C NMR, a proton-
decoupled sequence would be employed to simplify the spectrum.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
thin film of the neat liquid sample would be placed between two potassium bromide (KBr)
plates. The spectrum would be recorded over the range of 4000-400 cm~1.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (El),
the sample would be vaporized and bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation. The resulting ions would be separated by their
mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6(Z)-Octadecenol.
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Spectroscopic Analysis Workflow

Sample Preparation

6(Z)-Octadecenol Sample

Dissolution in Deuterated Solvent (for NMR)

Dilution in Volatile Solvent (for GC-MS)

Preparation of Neat Sample (for IR)
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 6(Z)-Octadecenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121030#spectroscopic-data-for-6-z-octadecenol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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